![molecular formula C21H23N3O2S B2411200 N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide CAS No. 851715-25-8](/img/structure/B2411200.png)
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide
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Description
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide, also known as NSC 707545, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based molecules, which have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Scientific Research Applications
- Application : The compound can be employed in peptide synthesis, where it facilitates the coupling of amino acids to form peptides. Additionally, it contributes to the creation of peptide mimetics, which are non-peptide structures designed to mimic peptide functions .
- Application : By derivatizing biomolecules with the title compound, researchers can enhance bioavailability, stability, and receptor subtype selectivity. This approach improves the overall efficacy of peptide-based drugs .
- Application : The compound’s properties make it suitable for designing peptides that can effectively navigate biological barriers and resist protease attacks .
- Application : Researchers can use the compound to synthesize selective, high-affinity ligands by replacing peptide portions with nonpeptide structures. These ligands aid in chemical biology studies and biomolecular investigations .
- Application : The compound’s synthesis method and properties can inspire the design of new ligands or lead compounds for drug discovery. Its unique structure may offer advantages over existing molecules .
- Application : Although not directly mentioned in the literature, the compound’s indole moiety suggests potential relevance in plant biology. For instance, indole-3-acetic acid, another indole derivative, acts as a plant hormone produced during tryptophan degradation .
Peptide Synthesis and Mimetics
Drug Development and Bioavailability Enhancement
Biological Barriers and Protease Resistance
Chemical Biology and Biomolecular Studies
Medicinal Chemistry and Drug Design
Indole Derivatives in Plant Biology
properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-7-8-16(11-15(14)2)21(26)23-9-10-24-12-19(27-13-20(22)25)17-5-3-4-6-18(17)24/h3-8,11-12H,9-10,13H2,1-2H3,(H2,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXIXQHPMPLISB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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